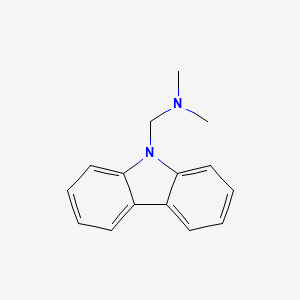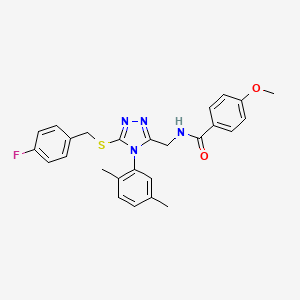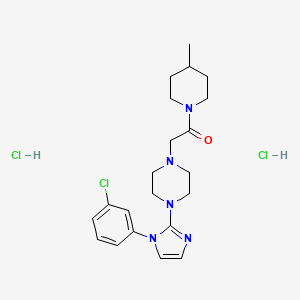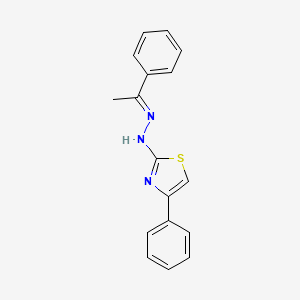
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (BP-2-HP) is an organic compound with a unique structure that has been studied for a variety of scientific applications. BP-2-HP is a chiral molecule, meaning it has a distinct left and right-handed form, and has been used in the synthesis of pharmaceuticals and in the study of cellular and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- Varoli et al. (1988) synthesized optically active stereomers of some 3-(fluoro-, chloro-, bromophenyl)-2-biphenylyl-3-hydroxypropionic acids and found that the bromo-isomers, particularly in the threo configuration, showed notable anti-inflammatory activity (Varoli et al., 1988).
Biological Production and Applications
- Kumar et al. (2013) discussed the biological production of 3-Hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose or glycerol and its potential applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).
- Jiang et al. (2009) reviewed biosynthetic pathways for 3-HP production, emphasizing its significance in synthesizing biobased platform chemicals (Jiang et al., 2009).
- Chen et al. (2017) and Kildegaard et al. (2014) discussed strategies for improving 3-HP production in microbial systems, which can be used for producing bio-based 3-HP and derived acrylates (Chen et al., 2017), (Kildegaard et al., 2014).
Biotechnological Implications
- Vidra & Németh (2017) provided an overview of microorganisms and synthetic biochemical pathways for 3-HP production, highlighting its potential in biotechnology (Vidra & Németh, 2017).
- De Fouchécour et al. (2018) reviewed strategies for microbial 3-HP bioproduction, focusing on process engineering issues and the implications for sustainable chemical production (De Fouchécour et al., 2018).
Nematicidal Activity
- Schwarz et al. (2004) identified 3-Hydroxypropionic acid as a compound with selective nematicidal activity, indicating its potential use in agricultural and pest control applications (Schwarz et al., 2004).
Wirkmechanismus
Target of Action
It has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.
Mode of Action
The exact mode of action of this compound is not well-documented. As a phosphatase inhibitor, it likely binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition disrupts the normal dephosphorylation process, leading to changes in cellular signaling pathways .
Pharmacokinetics
Its solubility information suggests that it is slightly soluble in water and very soluble in ethyl alcohol and diethyl ether . This could influence its absorption and distribution
Eigenschaften
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYVGILADXNJV-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)


![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)


![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)




